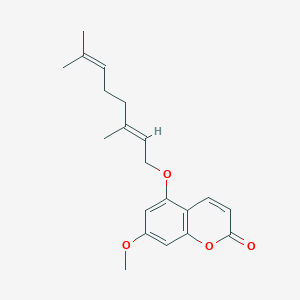
Glycocholic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
甘胆酸钠具有许多科学研究应用,包括:
作用机制
甘胆酸钠作为一种洗涤剂,使脂肪溶解以供吸收。 它与膳食脂肪相互作用,将其分解成更小的胶束,可以很容易地被肠道粘膜吸收 . 分子靶点包括膳食中的脂类分子,涉及的途径是与脂类消化和吸收相关的途径 .
类似化合物:
牛磺胆酸钠: 另一种胆汁酸结合物,但与牛磺酸而不是甘氨酸结合。
胆酸: 胆酸的非结合形式。
脱氧胆酸: 在肠道中细菌作用于胆酸形成的次级胆汁酸.
比较: 甘胆酸钠由于其与甘氨酸的结合而具有独特之处,赋予其特定的性质,如增强的溶解度和与牛磺胆酸钠和脱氧胆酸相比不同的代谢途径 . 它在脂肪乳化的洗涤剂作用与其他胆汁酸相似,但其特定的相互作用和吸收特性使其与众不同 .
生化分析
Biochemical Properties
Glycocholic acid is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . It interacts with various biomolecules, including enzymes and proteins, to facilitate the digestion and absorption of dietary fats . The nature of these interactions primarily involves the emulsification of fats, which breaks down large fat globules into smaller ones, increasing the surface area for lipase action .
Cellular Effects
This compound has been found to influence cellular functions. For instance, it has been associated with mitochondrial bioenergetics. In a study, this compound positively correlated with peripheral blood mononuclear cells (PBMC) and Neuro-2a (N2a) bioenergetics, suggesting that it may contribute to the stimulatory bioenergetics effects related to cognitive status .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a detergent, where it solubilizes fats for absorption . It binds to dietary fats in the small intestine, forming micelles that can be readily absorbed by intestinal cells . This process does not involve enzyme inhibition or activation but is crucial for the digestion and absorption of dietary fats .
Metabolic Pathways
This compound is involved in the bile acid metabolic pathway . It is produced in the liver and then secreted into the small intestine, where it aids in the digestion and absorption of dietary fats . After fulfilling its role, it is reabsorbed in the ileum and returned to the liver to be reused, completing the enterohepatic circulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the enterohepatic circulation . After being produced in the liver, it is secreted into the small intestine, where it performs its function. It is then reabsorbed and returned to the liver .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver cells where it is synthesized, and in the small intestine where it is secreted to aid in fat digestion
准备方法
合成路线和反应条件: 甘胆酸钠可以通过胆酸与甘氨酸的结合合成。 反应通常涉及胆酸羧基的活化,然后在受控条件下与甘氨酸反应形成甘胆酸钠 .
工业生产方法: 在工业环境中,甘胆酸钠通常通过从牛胆汁中提取胆酸,然后将其与甘氨酸结合来生产。 该过程包括几个纯化步骤以确保最终产品的纯度和质量 .
化学反应分析
反应类型: 甘胆酸钠会发生各种化学反应,包括:
氧化: 甘胆酸钠可以被氧化形成不同的胆汁酸衍生物。
还原: 还原反应可以改变甘胆酸钠中存在的羟基。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 通常使用酰氯和卤代烷等试剂.
主要产物: 从这些反应中形成的主要产物包括具有修饰的官能团的各种胆汁酸衍生物,这些衍生物可能具有不同的生物活性或特性 .
相似化合物的比较
Taurocholate: Another bile acid conjugate, but with taurine instead of glycine.
Cholate: The unconjugated form of cholic acid.
Deoxycholate: A secondary bile acid formed by bacterial action on cholate in the intestine.
Comparison: Glycocholate is unique due to its glycine conjugation, which imparts specific properties such as enhanced solubility and different metabolic pathways compared to taurocholate and deoxycholate . Its role as a detergent in fat emulsification is similar to other bile acids, but its specific interactions and absorption characteristics make it distinct .
属性
CAS 编号 |
475-31-0 |
|---|---|
分子式 |
C26H43NO6 |
分子量 |
465.6 g/mol |
IUPAC 名称 |
2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1 |
InChI 键 |
RFDAIACWWDREDC-DPTHIFDSSA-N |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
手性 SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C |
规范 SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
熔点 |
170 °C |
Key on ui other cas no. |
475-31-0 |
物理描述 |
Dihydrate: Solid; [Sigma-Aldrich MSDS] |
溶解度 |
0.0033 mg/mL |
同义词 |
Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)











